N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea
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Overview
Description
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a phenyl group, a phenoxyphenyl group, and a propan-2-yl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea typically involves the reaction of N-methyl-N-phenylurea with 2-(3-phenoxyphenyl)propan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the nucleophilic substitution reaction under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane or toluene.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted products where the phenoxy group is replaced by other nucleophiles.
Scientific Research Applications
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea can be compared with other similar compounds, such as:
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylcarbamate: Similar structure but with a carbamate functional group instead of a urea group.
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylthiourea: Similar structure but with a thiourea functional group instead of a urea group.
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylguanidine: Similar structure but with a guanidine functional group instead of a urea group.
These compounds share structural similarities but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities.
Properties
CAS No. |
105743-82-6 |
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Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-methyl-3-[2-(3-phenoxyphenyl)propan-2-yl]-1-phenylurea |
InChI |
InChI=1S/C23H24N2O2/c1-23(2,24-22(26)25(3)19-12-6-4-7-13-19)18-11-10-16-21(17-18)27-20-14-8-5-9-15-20/h4-17H,1-3H3,(H,24,26) |
InChI Key |
KUXQPLCNMCFSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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